1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one
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Overview
Description
1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that features both a morpholine ring and a quinoline ring. These structural motifs are often found in compounds with significant biological activity, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the condensation of a morpholine derivative with a quinoline derivative under specific reaction conditions. One common method might include:
Starting Materials: Morpholine, 3-quinolinecarboxaldehyde
Reaction Conditions: The reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is usually heated under reflux for several hours to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinoline carboxylic acid derivative, while reduction could produce a quinoline alcohol derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound in drug discovery and development.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, compounds with quinoline and morpholine rings can interact with various molecular targets, such as enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(Morpholin-4-yl)-3-(pyridin-3-yl)prop-2-en-1-one: Similar structure but with a pyridine ring instead of a quinoline ring.
1-(Piperidin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
1-(Morpholin-4-yl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the combination of the morpholine and quinoline rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H16N2O2 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-morpholin-4-yl-3-quinolin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-7-9-20-10-8-18)6-5-13-11-14-3-1-2-4-15(14)17-12-13/h1-6,11-12H,7-10H2 |
InChI Key |
RLENEDMJAQCRNI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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